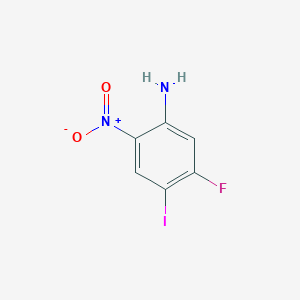

5-fluoro-4-iodo-2-nitroaniline

Description

5-fluoro-4-iodo-2-nitroaniline is an aromatic compound with the molecular formula C6H4FIN2O2. It contains a fluorine atom, an iodine atom, and a nitro group attached to a benzene ring, along with an amine group.

Properties

IUPAC Name |

5-fluoro-4-iodo-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FIN2O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYUKTTWGCYDBIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)I)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FIN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-4-iodo-2-nitroaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 4-iodoaniline to introduce the nitro group, followed by fluorination to obtain the final product. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and fluorinating agents such as Selectfluor for the fluorination step .

Industrial Production Methods

Industrial production methods for 5-fluoro-4-iodo-2-nitroaniline are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods emphasize efficiency, yield optimization, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-4-iodo-2-nitroaniline undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The amine group can be oxidized to form nitroso or nitro derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are commonly employed.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions.

Major Products

The major products formed from these reactions include substituted derivatives, reduced amines, and oxidized nitro compounds. These products can be further utilized in various chemical syntheses and applications .

Scientific Research Applications

5-fluoro-4-iodo-2-nitroaniline has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-fluoro-4-iodo-2-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine and iodine atoms can engage in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

4-Iodo-2-nitroaniline: Lacks the fluorine atom, which affects its reactivity and applications.

5-Fluoro-2-nitroaniline: Lacks the iodine atom, resulting in different chemical properties and uses.

4-Fluoro-2-nitroaniline: Similar structure but without the iodine atom, leading to variations in its chemical behavior.

Uniqueness

5-fluoro-4-iodo-2-nitroaniline is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric effects. These effects influence its reactivity, making it a versatile compound for various chemical transformations and applications .

Biological Activity

5-Fluoro-4-iodo-2-nitroaniline is a halogenated nitroaniline compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

5-Fluoro-4-iodo-2-nitroaniline can be synthesized through various methods, primarily involving halogenation and nitration reactions. The introduction of fluorine and iodine atoms into the aniline structure enhances its biological properties by influencing electronic characteristics and lipophilicity.

Antimicrobial Properties

Research indicates that compounds with nitro and halogen substituents exhibit significant antimicrobial activity. 5-Fluoro-4-iodo-2-nitroaniline has been explored for its efficacy against various pathogens, including bacteria and protozoa. Studies suggest that such compounds can disrupt bacterial cell wall synthesis or interfere with nucleic acid synthesis.

Antileishmanial and Antitrypanosomal Activity

Nitro-substituted anilines have shown promise in treating neglected tropical diseases such as leishmaniasis and Chagas disease. Compounds with similar structures to 5-fluoro-4-iodo-2-nitroaniline have been identified as lead molecules with notable antileishmanial and antitrypanosomal activities. These activities are attributed to the presence of nitro groups, which enhance the compound's reactivity towards biological targets .

The biological activity of 5-fluoro-4-iodo-2-nitroaniline is believed to involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways of pathogens.

- DNA Intercalation : Nitroanilines can intercalate into DNA, leading to disruptions in replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The nitro group can facilitate the production of ROS, leading to oxidative stress in microbial cells.

Study on Antileishmanial Activity

A study conducted by researchers evaluated the antileishmanial activity of various nitro-substituted anilines, including those structurally similar to 5-fluoro-4-iodo-2-nitroaniline. The results indicated that these compounds exhibited IC50 values ranging from low micromolar to nanomolar concentrations against Leishmania species, suggesting a strong potential for therapeutic applications .

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| 5-Fluoro-4-iodo-2-nitroaniline | 0.412 | >100 |

| Related Nitro Compound | 0.550 | >80 |

Toxicological Studies

Toxicological assessments have indicated that while nitroanilines can exhibit mutagenic properties, the acute toxicity levels of 5-fluoro-4-iodo-2-nitroaniline are relatively low compared to other derivatives. In vitro studies show minimal cytotoxicity at therapeutic concentrations, making it a candidate for further development in drug formulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.